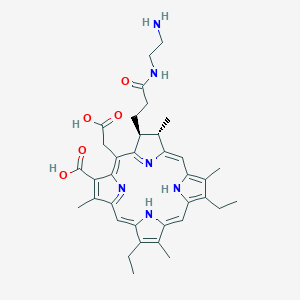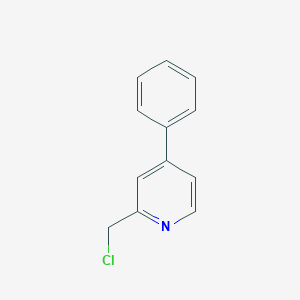
2-(Chloromethyl)-4-phenylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chloromethyl)-4-phenylpyridine is a compound that can be associated with the family of bipyridines and phenylpyridines, which are known for their interesting chemical properties and potential applications in various fields, including materials science and coordination chemistry. Although the provided papers do not directly discuss 2-(Chloromethyl)-4-phenylpyridine, they provide insights into related compounds that can help infer the behavior and characteristics of the compound .
Synthesis Analysis
The synthesis of related halomethyl bipyridines has been explored, as seen in the efficient synthesis of 4,4'-Bis(chloromethyl)-2,2'-bipyridine . This process involves organometallic compounds and metalation reactions, which could potentially be adapted for the synthesis of 2-(Chloromethyl)-4-phenylpyridine. Cyclometallation reactions of 2-phenylpyridine have also been studied, indicating that the presence of a phenyl group on the pyridine ring can lead to the formation of various complexes depending on the reaction conditions . These findings suggest that the synthesis of 2-(Chloromethyl)-4-phenylpyridine could involve similar strategies, such as metalation or cyclometallation, to introduce the chloromethyl group at the appropriate position on the pyridine ring.
Molecular Structure Analysis
The molecular structure of bipyridyl complexes has been determined for various derivatives, including those with methyl substitutions . These structures are characterized by hydrogen-bonded chains and can undergo phase transitions. While the exact structure of 2-(Chloromethyl)-4-phenylpyridine is not provided, it is likely that the chloromethyl and phenyl substituents would influence the molecular geometry and intermolecular interactions of the compound, potentially affecting its crystalline state and physical properties.
Chemical Reactions Analysis
The reactivity of pyridine derivatives can be quite diverse. For instance, the regioselective amidomethylation of 4-chloro-3-fluoropyridine has been achieved through metallation and Minisci-type reactions . These reactions demonstrate the potential for functionalizing pyridine rings at specific positions, which could be relevant for modifying 2-(Chloromethyl)-4-phenylpyridine to obtain derivatives with desired properties or for use in further chemical synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as the dimethyl bipyridyls, have been studied, revealing insights into their phase transitions, vibrational modes, and methyl group tunneling . These properties are influenced by crystal packing and charge transfer interactions. Although the specific properties of 2-(Chloromethyl)-4-phenylpyridine are not detailed in the provided papers, it can be inferred that the chloromethyl and phenyl groups would contribute to the compound's overall physical and chemical behavior, potentially affecting its solubility, melting point, and reactivity.
科学的研究の応用
Analysis and Scientometric Reviews
Scientometric reviews, like the one conducted by Zuanazzi et al. (2020), provide a quantitative visualization and summary of data in specific fields, such as the toxicity and mutagenicity of certain herbicides (Zuanazzi et al., 2020). This approach could be useful for analyzing trends in research related to "2-(Chloromethyl)-4-phenylpyridine" and its analogs, identifying gaps in the literature, and guiding future research efforts.
Metal-to-Ligand Charge Transfer (MLCT)
Research on compounds such as cuprous bis-phenanthroline coordination compounds, which exhibit MLCT excited states, provides a basis for understanding the photophysical properties of related heterocyclic compounds. These studies explore the stabilization of excited states and the potential applications in fields like photovoltaics and photocatalysis (Scaltrito et al., 2000).
Phenolic Acids and Polyphenols
Studies on chlorogenic acid and its roles, including antioxidant, antibacterial, and cardioprotective effects, highlight the biological relevance of phenolic compounds. These findings suggest potential therapeutic applications and the importance of understanding the environmental impacts and biological activities of chemical compounds, including those structurally related to "2-(Chloromethyl)-4-phenylpyridine" (Naveed et al., 2018).
Synthetic Pathways and Structural Properties
Research on the synthesis and structural properties of novel substituted compounds, such as thiazolidin-4-ones, provides insights into synthetic strategies, the formation of intermediates, and the potential for developing new materials or pharmaceuticals. These studies often involve detailed spectroscopic analysis and theoretical calculations to elucidate the structure and reactivity of novel compounds (Issac & Tierney, 1996).
Environmental Impact and Toxicology
The assessment of the environmental fate and toxicological effects of chemical compounds, such as herbicides and their degradation products, is crucial for understanding their potential impacts on human health and ecosystems. Research in this area often focuses on the persistence, bioaccumulation, and toxic effects of compounds, guiding regulatory actions and the development of safer chemical alternatives (Islam et al., 2017).
将来の方向性
特性
IUPAC Name |
2-(chloromethyl)-4-phenylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN/c13-9-12-8-11(6-7-14-12)10-4-2-1-3-5-10/h1-8H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQZTESQGQBTIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC=C2)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60555445 |
Source


|
| Record name | 2-(Chloromethyl)-4-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60555445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-4-phenylpyridine | |
CAS RN |
147937-34-6 |
Source


|
| Record name | 2-(Chloromethyl)-4-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60555445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

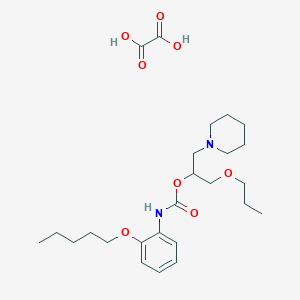
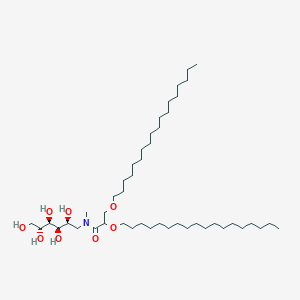
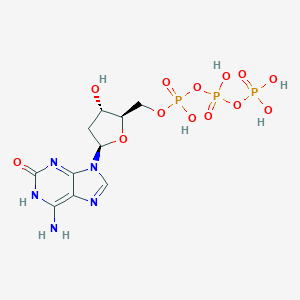
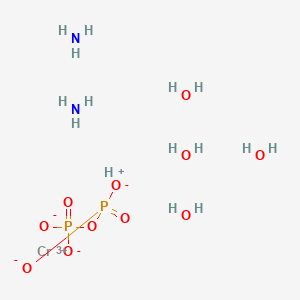
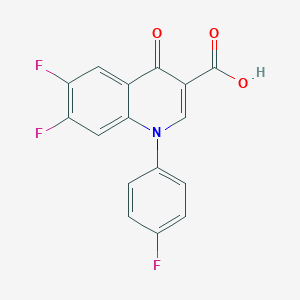
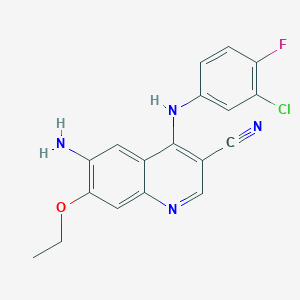
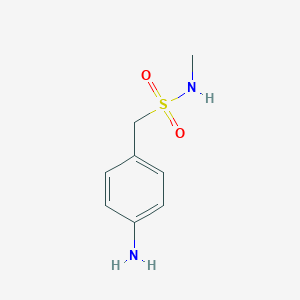
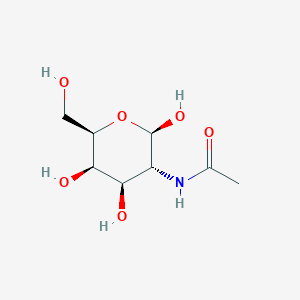
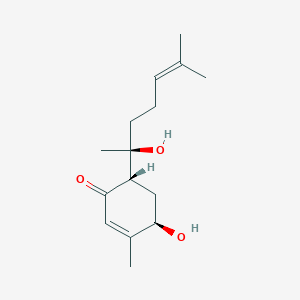
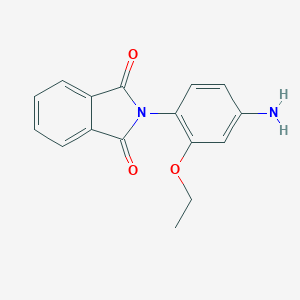
![9H-Fluoren-9-ylmethyl (4S)-2,5-dioxo-4-[3-oxo-3-(tritylamino)propyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B138934.png)
![(1R,4R,5R)-5-Acetylbicyclo[2.2.1]heptan-2-one](/img/structure/B138935.png)
![2-[(2-Aminophenyl)carbamothioylamino]acetic acid](/img/structure/B138938.png)
